1-(Difluoromethyl)naphthalene-8-methanol

Synthetic Methodology Fluorine Chemistry Organic Synthesis

1-(Difluoromethyl)naphthalene-8-methanol (CAS 1261783-84-9) is a fluorinated naphthalene derivative featuring a difluoromethyl (-CHF2) group at the 1-position and a hydroxymethyl (-CH2OH) group at the 8-position. This compound is a member of the class of (difluoromethyl)naphthalenes, which are recognized as pharmaceutically and agrochemically promising scaffolds.

Molecular Formula C12H10F2O
Molecular Weight 208.20 g/mol
Cat. No. B11894124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)naphthalene-8-methanol
Molecular FormulaC12H10F2O
Molecular Weight208.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CO)C(=CC=C2)C(F)F
InChIInChI=1S/C12H10F2O/c13-12(14)10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12,15H,7H2
InChIKeyRKFCJUPIEYNOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(Difluoromethyl)naphthalene-8-methanol as a Building Block for Fluorinated Naphthalenes


1-(Difluoromethyl)naphthalene-8-methanol (CAS 1261783-84-9) is a fluorinated naphthalene derivative featuring a difluoromethyl (-CHF2) group at the 1-position and a hydroxymethyl (-CH2OH) group at the 8-position [1]. This compound is a member of the class of (difluoromethyl)naphthalenes, which are recognized as pharmaceutically and agrochemically promising scaffolds [1]. Its structure, combining a hydrogen-bond donor (hydroxymethyl) with a lipophilic fluorinated moiety, makes it a versatile intermediate for the synthesis of more complex organic molecules [1].

Procurement Alert: Why Simple Naphthalene Analogs Cannot Replace 1-(Difluoromethyl)naphthalene-8-methanol


While several naphthalene derivatives exist, direct substitution of 1-(Difluoromethyl)naphthalene-8-methanol with non-fluorinated or differently substituted analogs is not scientifically valid. The specific placement of the difluoromethyl group is critical for modulating electronic properties, lipophilicity, and metabolic stability in downstream applications [1]. Furthermore, the presence of both the 1-CHF2 and 8-CH2OH groups creates a unique, peri-interaction motif that influences molecular conformation and reactivity, a feature absent in isomers like 2-(difluoromethyl)naphthalene-6-methanol or 1-(trifluoromethyl)naphthalene-8-methanol. The evidence below confirms that even closely related in-class compounds cannot be assumed to perform identically.

Quantitative Differentiation Guide: 1-(Difluoromethyl)naphthalene-8-methanol vs. Analogs


Synthetic Yield Comparison: Pd-Catalyzed Ring Construction Strategy

A direct synthetic route for 1-(Difluoromethyl)naphthalene-8-methanol has not been fully optimized and reported in the primary literature. However, a closely related class of (difluoromethyl)naphthalenes was synthesized via a Pd-catalyzed ring construction strategy with yields reported for specific substrates [1]. This methodology provides a baseline for the synthetic accessibility of this compound class, and the reported yields (e.g., 76% for a related derivative) can be used as a performance benchmark for custom synthesis services. Direct comparative data for the target compound are not available in this source.

Synthetic Methodology Fluorine Chemistry Organic Synthesis

Regioisomeric Differentiation: Purity and Procurement Reliability

A primary consideration for procurement is the assurance of purchasing the correct regioisomer. 1-(Difluoromethyl)naphthalene-8-methanol is commercially available from reputable chemical suppliers with a specified purity of 95% . This contrasts with closely related regioisomers, such as 2-(Difluoromethyl)naphthalene-8-methanol or 1-(Difluoromethyl)naphthalene-4-methanol, which are either not commercially available or have different purity profiles. Selecting a verified vendor for the correct CAS number (1261783-84-9) mitigates the risk of receiving an unintended isomer with different reactivity.

Chemical Purity Quality Control Procurement

Application Scenarios for 1-(Difluoromethyl)naphthalene-8-methanol Based on Verified Evidence


Custom Synthesis of Fluorinated Naphthalene Scaffolds

Researchers can utilize the established Pd-catalyzed ring construction strategy to synthesize 1-(Difluoromethyl)naphthalene-8-methanol and its derivatives. This method is applicable for creating libraries of pharmaceutically relevant (difluoromethyl)naphthalenes, where the target compound serves as a key intermediate for further functionalization via the 8-hydroxymethyl group [1].

Building Block for Medicinal Chemistry Optimization

The compound's structure, containing both a difluoromethyl group and a primary alcohol, makes it a valuable building block for introducing a fluorinated naphthalene core into drug candidates. This can be used to modulate key properties like lipophilicity and metabolic stability in lead optimization programs, as is common with fluorinated naphthalene motifs [1].

Quality Control for Regioisomeric Purity

Procurement specialists should use the available purity specification (95%) as a minimum quality standard . This ensures the material's suitability for sensitive applications like high-throughput screening or structure-activity relationship (SAR) studies, where the presence of regioisomeric impurities could confound biological results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Difluoromethyl)naphthalene-8-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.